N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide
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Overview
Description
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide is a complex organic compound that features a biphenyl structure with a boron-containing dioxaborolane group and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide typically involves multiple steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the dioxaborolane group: The biphenyl intermediate is then reacted with pinacolborane in the presence of a palladium catalyst to introduce the dioxaborolane group.
Attachment of the ethanesulfonamide moiety: Finally, the ethanesulfonamide group is introduced through a nucleophilic substitution reaction, typically using ethanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the sulfonamide group or the biphenyl core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or boron sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, bases, and acids are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, which is useful in sensor and probe design.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar synthetic applications.
Allylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
Uniqueness
N-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-yl)ethanesulfonamide is unique due to its combination of a biphenyl core, a boron-containing dioxaborolane group, and an ethanesulfonamide moiety
Properties
Molecular Formula |
C20H26BNO4S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]ethanesulfonamide |
InChI |
InChI=1S/C20H26BNO4S/c1-6-27(23,24)22-18-10-8-7-9-17(18)15-11-13-16(14-12-15)21-25-19(2,3)20(4,5)26-21/h7-14,22H,6H2,1-5H3 |
InChI Key |
FMYCUGIHLCXDJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)CC |
Origin of Product |
United States |
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